molecular formula C35H60O4Si B13862889 7|A-Acetyloxy-7|A-[9-(dimethyl(tert-butylsilyloxy)nonyl]estr-4-en-3-one

7|A-Acetyloxy-7|A-[9-(dimethyl(tert-butylsilyloxy)nonyl]estr-4-en-3-one

Cat. No.: B13862889
M. Wt: 572.9 g/mol
InChI Key: UZWBDRNDIWPAKA-QIXFLCTJSA-N
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Preparation Methods

The synthesis of 7β-Acetyloxy-7α-[9-(dimethyl(tert-butylsilyloxy)nonyl]estr-4-en-3-one involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods for this compound are similar but are optimized for large-scale synthesis. These methods focus on maximizing yield and purity while minimizing production costs and environmental impact .

Chemical Reactions Analysis

7β-Acetyloxy-7α-[9-(dimethyl(tert-butylsilyloxy)nonyl]estr-4-en-3-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7β-Acetyloxy-7α-[9-(dimethyl(tert-butylsilyloxy)nonyl]estr-4-en-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7β-Acetyloxy-7α-[9-(dimethyl(tert-butylsilyloxy)nonyl]estr-4-en-3-one is primarily related to its role as an intermediate in the synthesis of Fulvestrant. Fulvestrant works by binding to estrogen receptors and inhibiting their activity, leading to the degradation of the receptor and a decrease in estrogen signaling . This mechanism is crucial in the treatment of hormone receptor-positive breast cancer .

Comparison with Similar Compounds

7β-Acetyloxy-7α-[9-(dimethyl(tert-butylsilyloxy)nonyl]estr-4-en-3-one is unique due to its specific functional groups and side chains. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of 7β-Acetyloxy-7α-[9-(dimethyl(tert-butylsilyloxy)nonyl]estr-4-en-3-one.

Properties

Molecular Formula

C35H60O4Si

Molecular Weight

572.9 g/mol

IUPAC Name

[(7R,8R,9S,10R,13S,14S,17S)-7-[9-[tert-butyl(dimethyl)silyl]oxynonyl]-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C35H60O4Si/c1-25(36)39-32-19-18-31-33-26(15-13-11-9-8-10-12-14-22-38-40(6,7)34(2,3)4)23-27-24-28(37)16-17-29(27)30(33)20-21-35(31,32)5/h24,26,29-33H,8-23H2,1-7H3/t26-,29+,30-,31+,32+,33-,35+/m1/s1

InChI Key

UZWBDRNDIWPAKA-QIXFLCTJSA-N

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](CC4=CC(=O)CC[C@H]34)CCCCCCCCCO[Si](C)(C)C(C)(C)C)C

Canonical SMILES

CC(=O)OC1CCC2C1(CCC3C2C(CC4=CC(=O)CCC34)CCCCCCCCCO[Si](C)(C)C(C)(C)C)C

Origin of Product

United States

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